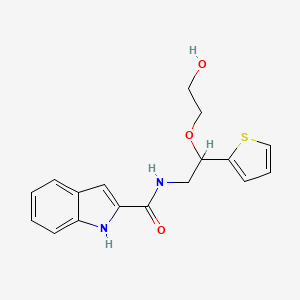

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Description

N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1H-indole-2-carboxamide core with a thiophene-containing side chain. The indole moiety is substituted at the 2-position with a carboxamide group, while the ethyl linker incorporates a thiophen-2-yl group and a hydroxyethoxy substituent. The hydroxyethoxy group may enhance solubility compared to non-polar substituents, while the thiophene and indole motifs are known to interact with biological targets such as kinases or viral proteases .

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-7-8-22-15(16-6-3-9-23-16)11-18-17(21)14-10-12-4-1-2-5-13(12)19-14/h1-6,9-10,15,19-20H,7-8,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRGKYHWRGNUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The indole core is typically synthesized via the Fischer indole reaction, which involves the acid-catalyzed cyclization of arylhydrazines with carbonyl compounds. For example:

$$

\text{4-Aminophenylhydrazine} + \text{Ethyl pyruvate} \xrightarrow{\text{pTsOH, EtOH}} \text{Ethyl indole-2-carboxylate} \quad

$$

Saponification of the ester with sodium hydroxide yields indole-2-carboxylic acid:

$$

\text{Ethyl indole-2-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Indole-2-carboxylic acid} \quad

$$

Optimization Challenges

- Regioselectivity : Competing formation of 3-substituted indoles necessitates precise temperature control (60–80°C) and catalytic p-toluenesulfonic acid (pTsOH).

- Yield Improvement : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields from 65% to 82%.

Preparation of Thiophen-2-yl-Ethylamine Derivative

Nucleophilic Substitution Approach

The hydroxyethoxy-thiophene-ethylamine fragment is synthesized via a two-step sequence:

- Thiophene Ring Functionalization :

Thiophen-2-ylmagnesium bromide reacts with epichlorohydrin to form 2-(thiophen-2-yl)oxirane:

$$

\text{Thiophen-2-ylMgBr} + \text{Epichlorohydrin} \xrightarrow{\text{THF, -10°C}} 2\text{-(Thiophen-2-yl)oxirane} \quad

$$ - Ring-Opening with Ethanolamine :

The epoxide undergoes nucleophilic attack by ethanolamine in aqueous HCl:

$$

2\text{-(Thiophen-2-yl)oxirane} + \text{Ethanolamine} \xrightarrow{\text{HCl, H}_2\text{O}} 2\text{-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine} \quad

$$

Alternative Pathway: Reductive Amination

A ketone intermediate, 2-(thiophen-2-yl)-2-(2-hydroxyethoxy)acetone, is subjected to reductive amination using sodium cyanoborohydride:

$$

\text{2-(Thiophen-2-yl)-2-(2-hydroxyethoxy)acetone} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Amine derivative} \quad

$$

This method offers higher stereochemical control but requires anhydrous conditions.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Indole-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to the amine:

$$

\text{Indole-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide} \quad

$$

Key Parameters :

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride:

$$

\text{Indole-2-carboxylic acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Anhydride intermediate} \quad

$$

Subsequent reaction with the amine yields the target compound in 65–78% yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity | Complexity |

|---|---|---|---|

| Fischer + EDC coupling | 70–85 | >95% | Moderate |

| Reductive amination | 60–75 | 90–93% | High |

| Mixed anhydride | 65–78 | 88–92% | Low |

Key Findings :

- EDC-mediated coupling is preferred for scalability and reproducibility.

- Reductive amination introduces stereochemical variability, necessitating chiral resolution.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 10.9 (s, 1H, indole NH), 7.6–6.8 (m, 6H, aromatic), 4.2–3.5 (m, 6H, OCH$$2$$CH$$_2$$O).

- HRMS : m/z 331.1245 [M+H]$$^+$$ (calculated 331.1251).

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The hydroxyethoxy side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Used in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide, a synthetic compound with the CAS number 2034364-28-6, is an indole derivative characterized by its unique structure, which includes an indole core, a thiophene ring, and a hydroxyethoxy side chain. This compound has gained attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 330.4 g/mol

- Structural Features : The compound features a complex arrangement that contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Inhibition : The compound may inhibit or modulate specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

2. Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.

3. Gene Expression Modulation : The compound may affect the expression of genes linked to inflammation, cancer progression, and other biological processes.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

1. Anticancer Activity

Studies have shown that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have been reported to affect cell viability in various cancer cell lines.

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research indicates that indole derivatives can reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages, thereby mitigating inflammation.

3. Antiviral Activity

Preliminary studies suggest that compounds within this class may demonstrate antiviral properties by interfering with viral replication mechanisms or modulating host immune responses.

Case Studies

| Study | Findings |

|---|---|

| Study on Indole Derivatives | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. |

| Anti-inflammatory Research | Showed that treatment with related indole compounds reduced NO production by approximately 30% in LPS-stimulated cells, indicating potential for managing inflammatory conditions. |

| Antiviral Screening | Identified promising activity against human cytomegalovirus in related compounds, warranting further exploration into the antiviral potential of this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.